molecular formula C17H20ClNO B1616858 BENZYL ALCOHOL, p-CHLORO-alpha-(BENZYLETHYLAMINO)METHYL- CAS No. 73728-59-3

BENZYL ALCOHOL, p-CHLORO-alpha-(BENZYLETHYLAMINO)METHYL-

Cat. No.: B1616858
CAS No.: 73728-59-3
M. Wt: 289.8 g/mol
InChI Key: RSAZSZSENWEXCW-UHFFFAOYSA-N
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Description

Benzyl alcohol , also known as α-cresol , has the chemical formula C₇H₈O . It is an aromatic alcohol with a mild, pleasant aromatic odor. The benzyl group is often abbreviated as “Bn” (distinct from “Bz,” which represents benzoyl). Benzyl alcohol is a colorless liquid that finds utility as a solvent due to its polarity, low toxicity, and low vapor pressure. It exhibits moderate solubility in water (approximately 4 g/100 mL) and is miscible in alcohols and diethyl ether. Natural sources of benzyl alcohol include various plants, fruits, teas, and essential oils such as jasmine, hyacinth, and ylang-ylang .


Molecular Structure Analysis

The molecular structure of benzyl alcohol consists of a benzene ring (phenyl group) attached to a hydroxymethyl group. Its IUPAC name is phenylmethanol . The compound is essentially neutral and has a pKa value of approximately 15.40 .

Future Directions

: Wikipedia: Benzyl Alcohol : Byju’s: Benzyl Alcohol

Properties

IUPAC Name

2-[benzyl(ethyl)amino]-1-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-2-19(12-14-6-4-3-5-7-14)13-17(20)15-8-10-16(18)11-9-15/h3-11,17,20H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZSZSENWEXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73728-59-3
Record name Benzyl alcohol, p-chloro-alpha-(benzylethylamino)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: GR DYQ1N2&1R
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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